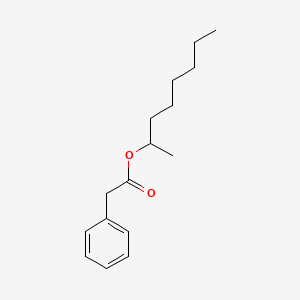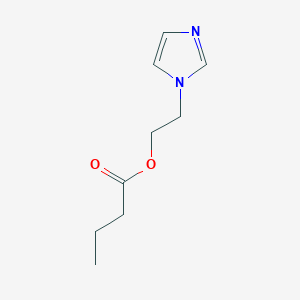
2-(1H-Imidazol-1-yl)ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)ethyl butanoate is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring attached to an ethyl butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl butanoate typically involves the reaction of 1H-imidazole with ethyl butanoate under specific conditions. One common method is the nucleophilic substitution reaction where the imidazole ring acts as a nucleophile, attacking the carbonyl carbon of ethyl butanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the imidazole ring, enhancing its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl butanoate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the imidazole ring, making it more reactive.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound with a simpler structure.
2-(1H-Imidazol-1-yl)ethanol: Similar structure but with an alcohol group instead of the butanoate ester.
2-(1H-Imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the butanoate ester.
Uniqueness
2-(1H-Imidazol-1-yl)ethyl butanoate is unique due to the presence of the butanoate ester, which can influence its solubility, reactivity, and biological activity compared to other imidazole derivatives. This structural feature may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.
Properties
CAS No. |
95360-46-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl butanoate |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-9(12)13-7-6-11-5-4-10-8-11/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
LVAVCZCEMAQKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


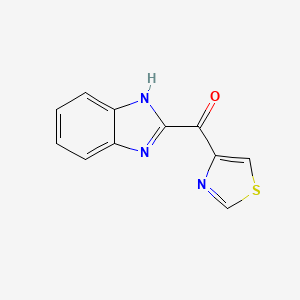
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
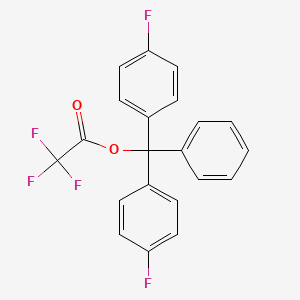
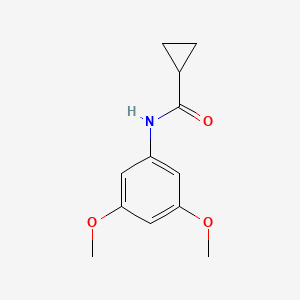

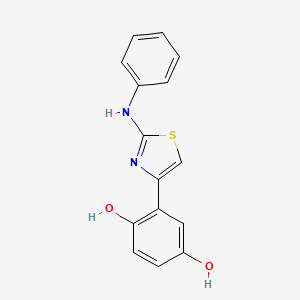
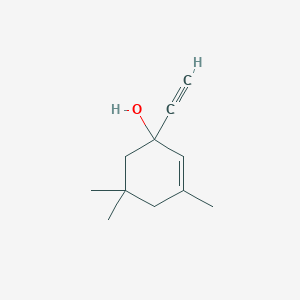
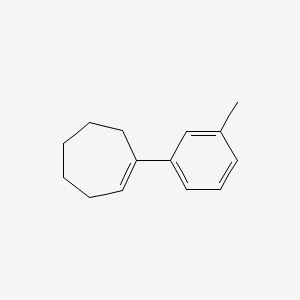
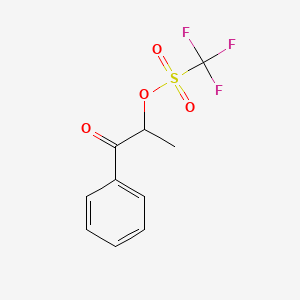
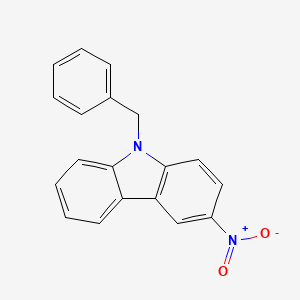
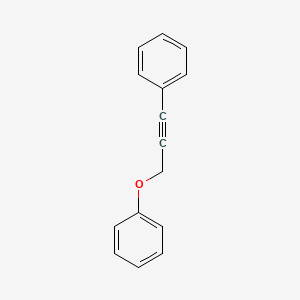
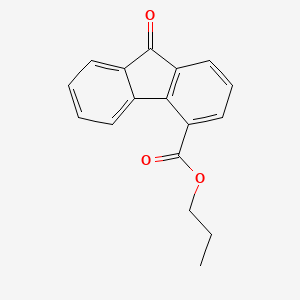
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
